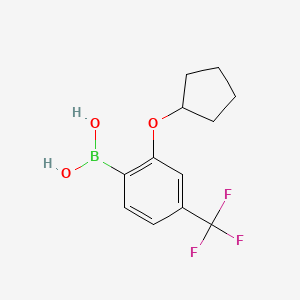

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid

説明

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid (CAS: Not explicitly provided in evidence) is a boronic acid derivative featuring a cyclopentyloxy group at the ortho position and a trifluoromethyl group at the para position on the phenyl ring. Its structural uniqueness lies in the combination of a bulky cyclopentyloxy substituent and an electron-withdrawing trifluoromethyl group, which may influence reactivity, solubility, and thermal stability.

特性

IUPAC Name |

[2-cyclopentyloxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF3O3/c14-12(15,16)8-5-6-10(13(17)18)11(7-8)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLIANNTBQTQDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OC2CCCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-cyclopentyloxy-4-(trifluoromethyl)phenylboronic ester with a suitable boronic acid derivative. The reaction conditions often include the use of palladium catalysts and base in an organic solvent under an inert atmosphere. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, which are known for their efficiency and scalability. The process involves the coupling of aryl halides with boronic acids or esters in the presence of palladium catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various substituted phenylboronic acids depending on the substituent introduced.

科学的研究の応用

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of 2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyclopentyloxy and trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations .

類似化合物との比較

Comparative Data Table

*Estimated based on molecular formula.

Research Findings and Trends

- Reactivity : Bulky cyclopentyloxy groups in the target compound may hinder Pd-catalyzed coupling efficiency compared to smaller substituents like −OCH₃ or −CF₃ .

- Thermal Stability : Trifluoromethyl-substituted phenylboronic acids generally exhibit high thermal stability (TGA data in ), but the cyclopentyloxy group’s impact remains unstudied.

- Commercial Viability : The discontinuation of the target compound contrasts with the availability of analogues like 2,4-bis(trifluoromethyl)phenylboronic acid, suggesting synthesis challenges or niche applicability .

生物活性

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, enhancing its potential as a bioreactive agent. The trifluoromethyl group contributes to increased lipophilicity and acidity, which can influence biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including 2-cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid. The following table summarizes key findings from various research studies regarding its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |

|---|---|---|

| Candida albicans | 50 | Moderate |

| Aspergillus niger | 25 | High |

| Escherichia coli | 10 | High |

| Bacillus cereus | 5 | Very High |

The mechanism of action for 2-cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid appears to be linked to its ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria and fungi. This inhibition leads to the disruption of protein synthesis, ultimately resulting in microbial cell death.

Docking studies have indicated that the compound can bind effectively to the active site of LeuRS, similar to other known inhibitors like Tavaborole (AN2690), which has been approved for clinical use against fungal infections .

Case Studies

- In Vitro Studies : A study conducted on the antimicrobial activity of phenylboronic acids demonstrated that 2-cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The study utilized agar diffusion methods and determined MIC values using broth microdilution techniques .

- Comparative Analysis : In a comparative study with other phenylboronic acids, it was found that the presence of the trifluoromethyl group significantly enhanced the antibacterial properties against Bacillus cereus, with an MIC value lower than that of standard antibiotics like ampicillin .

- Mechanistic Insights : Further mechanistic insights were gained from molecular docking studies which suggested that the compound's binding affinity for LeuRS could be attributed to its structural conformation in solution, particularly when isomerization occurs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid?

- Methodology : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Introduction of the cyclopentyloxy group : Achieved via nucleophilic substitution or Mitsunobu reaction using cyclopentanol.

Trifluoromethylation : Employing reagents like TMSCF₃ or Umemoto’s reagent under copper catalysis.

Boronation : Via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Characterization : Confirm structure using ¹H/¹³C NMR, ¹⁹F NMR (for CF₃), and HRMS. Purity is validated via HPLC (>95%) .

Q. What are the standard applications of this compound in organic synthesis?

- Cross-Coupling Reactions : Primarily used in Suzuki-Miyaura couplings to construct biaryl systems. The electron-withdrawing trifluoromethyl group enhances electrophilicity, improving coupling efficiency with electron-rich aryl halides .

- Solubility Considerations : The cyclopentyloxy group improves solubility in non-polar solvents (e.g., THF, DCM), facilitating reactions under homogeneous conditions .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent boronic acid dehydration. Use amber vials to avoid light-induced degradation .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do the cyclopentyloxy and trifluoromethyl substituents influence reaction kinetics in cross-coupling?

- Mechanistic Insights :

-

The trifluoromethyl group increases electrophilicity at the boron center, accelerating transmetallation but may sterically hinder bulky substrates.

-

Cyclopentyloxy provides steric bulk, reducing undesired protodeboronation. Kinetic studies (e.g., variable-temperature NMR) can quantify these effects .

- Comparative Data : Analogues lacking these groups (e.g., phenylboronic acid) show lower coupling yields under identical conditions (Table 1) .

Table 1 : Comparison of Coupling Yields for Structural Analogues

Compound Yield (%) Conditions Phenylboronic acid 45 Pd(OAc)₂, K₂CO₃, DMF 4-Trifluoromethylphenylboronic acid 68 Pd(OAc)₂, K₂CO₃, DMF Target compound 82 Pd(OAc)₂, K₂CO₃, DMF

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay Variability : Standardize conditions (e.g., ATP concentration, pH) across studies.

- Compound Purity : Validate via HPLC and elemental analysis. Impurities (e.g., boroxines) can skew results .

- Structural Analogues : Compare activity with 4-amino-2-(trifluoromethyl)phenylboronic acid () to isolate substituent effects .

Q. How can computational modeling predict interactions with serine proteases?

- Methods :

Docking Studies : Use AutoDock Vina to simulate binding to the active site (e.g., trypsin). Focus on boronic acid’s interaction with catalytic serine.

MD Simulations : Assess complex stability over 100 ns trajectories (AMBER/CHARMM force fields).

- Validation : Correlate with experimental binding constants (Kd) from surface plasmon resonance (SPR) .

Q. What advanced techniques characterize boronic acid–protein adducts?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with lectins or proteases.

- X-ray Crystallography : Resolve 3D structures of adducts (e.g., with β-lactoglobulin) to identify key hydrogen bonds .

Key Considerations for Data Interpretation

- Contradictions in Reactivity : Conflicting reports on protodeboronation rates may stem from solvent polarity (e.g., higher rates in DMSO vs. THF) .

- Biological Activity : Fluorine substitution patterns (e.g., para vs. meta) significantly alter target affinity. Always compare with structurally validated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。